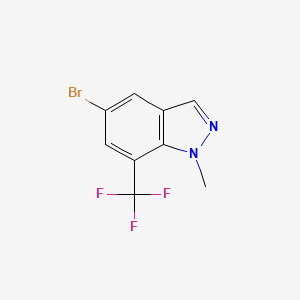![molecular formula C27H25P B12515449 Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane CAS No. 819867-22-6](/img/structure/B12515449.png)
Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane is a complex organophosphorus compound. It is characterized by the presence of a phosphane group attached to a biphenyl structure, which is further substituted with a propan-2-yl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane typically involves the reaction of a biphenyl derivative with a phosphane reagent. One common method is the reaction of 2-bromo-1,1’-biphenyl with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane group.
Industrial Production Methods
On an industrial scale, the production of Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and stringent control of reaction conditions, such as temperature and pressure, are crucial to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Coordination: Transition metals like palladium or platinum are often used to form coordination complexes.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Biphenyls: Resulting from electrophilic aromatic substitution.
Metal Complexes: Formed from coordination reactions with transition metals.
Wissenschaftliche Forschungsanwendungen
Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can activate the metal for catalytic processes, facilitating various chemical transformations. The biphenyl structure also allows for π-π interactions with aromatic systems, enhancing its reactivity and selectivity in certain reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2-propanol: A related compound with a similar biphenyl structure but lacking the phosphane group.
Phenylacetone: Another related compound with a phenyl group attached to a ketone, differing in functional groups and reactivity.
Uniqueness
Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane is unique due to the presence of the phosphane group, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and as a building block for more complex molecules.
Eigenschaften
CAS-Nummer |
819867-22-6 |
|---|---|
Molekularformel |
C27H25P |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
diphenyl-[2-(2-propan-2-ylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C27H25P/c1-21(2)24-17-9-10-18-25(24)26-19-11-12-20-27(26)28(22-13-5-3-6-14-22)23-15-7-4-8-16-23/h3-21H,1-2H3 |
InChI-Schlüssel |
FZLSKSDSHXFQGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)

![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)





![3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)

![N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B12515432.png)
![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate](/img/structure/B12515435.png)
